The Discovery and Synthesis of ACT-451840: A Technical Guide
The Discovery and Synthesis of ACT-451840: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-451840 is a promising antimalarial candidate that emerged from a phenotypic screening of a phenylalanine-based compound library. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ACT-451840, a potent inhibitor of Plasmodium falciparum with a novel mechanism of action. The document details the experimental protocols for key in vitro and in vivo assays, presents a comprehensive summary of its biological activity and pharmacokinetic profile in tabular format, and visualizes the discovery workflow and proposed mechanism of action using diagrams.
Discovery of ACT-451840
ACT-451840 was identified through a phenotypic screening campaign targeting the intraerythrocytic stages of Plasmodium falciparum. The starting point for the discovery was a series of phenylalanine-based compounds which exhibited antimalarial activity through an unknown mechanism of action[1]. Optimization of a screening hit led to the selection of ACT-451840 for further development. This compound demonstrated potent activity against both drug-sensitive and resistant strains of P. falciparum[2].
The discovery process can be visualized as a multi-step workflow, beginning with the initial screen and progressing through lead optimization to identify the final clinical candidate.
Chemical Synthesis of ACT-451840
The chemical synthesis of ACT-451840 is a multi-step process. The detailed synthetic scheme is provided in the supplementary information of the publication "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling" in PLOS Medicine. The synthesis involves the coupling of key building blocks to construct the final complex molecule.
(Note: The following is a generalized representation of a potential synthetic approach based on the available information. The actual detailed synthesis protocol should be referenced from the supplementary materials of the cited paper.)
Biological Activity
In Vitro Activity
ACT-451840 exhibits potent, low nanomolar activity against the asexual blood stages of various P. falciparum strains, including those resistant to current antimalarial drugs. It is also active against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.
| Parameter | P. falciparum Strain | Value | Reference |
| IC50 (Asexual Stages) | NF54 (sensitive) | 0.4 nM | [2][3][4] |
| K1 (chloroquine-resistant) | 0.3 nM | ||
| Dd2 (multidrug-resistant) | 0.7 nM | ||
| IC90 (Asexual Stages) | NF54 (sensitive) | 0.6 nM | |
| IC99 (Asexual Stages) | NF54 (sensitive) | 1.2 nM | |
| IC50 (Male Gamete Formation) | - | 5.89 nM | |
| IC50 (Oocyst Development) | - | 30 nM |
In Vivo Efficacy
The in vivo efficacy of ACT-451840 has been demonstrated in murine models of malaria.
| Parameter | Murine Model | Value | Reference |
| ED90 | P. falciparum in humanized SCID mice | 3.7 mg/kg | |
| ED90 | P. berghei infected mice | 13 mg/kg | |
| Curative Dose | P. berghei infected mice | 300 mg/kg (3 consecutive days) |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in preclinical models.
| Parameter | Species | Dose | Value | Reference |
| Tmax | Mouse | 10 mg/kg (oral) | 2 h | |
| Cmax | Mouse | 10 mg/kg (oral) | 150 ng/mL | |
| AUC | Mouse | 10 mg/kg (oral) | 600 ng·h/mL |
Experimental Protocols
In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
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Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
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Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are incubated for 48 hours under the same conditions as the parasite culture.
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Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
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Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
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Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a Murine Malaria Model (P. berghei)
This protocol assesses the in vivo antimalarial activity of a compound in mice infected with the rodent malaria parasite Plasmodium berghei.
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Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.
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Drug Administration: The test compound is formulated in a suitable vehicle and administered orally or by another relevant route to the infected mice for a defined period (e.g., four consecutive days).
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Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
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Data Analysis: The efficacy of the compound is expressed as the dose required to suppress parasitemia by 90% (ED90) compared to the vehicle-treated control group.
Mechanism of Action
The precise mechanism of action of ACT-451840 is still under investigation, but it is known to be novel and distinct from existing antimalarial drugs. The compound is a potent inhibitor of parasite growth and does not show cross-resistance with artemisinin-resistant strains, as evidenced by its activity against kelch13 (K13) propeller mutation C580Y, which is a marker for artemisinin resistance.
Conclusion
ACT-451840 represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, potent activity against drug-resistant parasite strains, and efficacy against transmissible stages make it a promising candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of antimalarial therapies.
References
- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
